molecular formula C36H22N2S B13034266 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole

9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole

Cat. No.: B13034266
M. Wt: 514.6 g/mol
InChI Key: ITQPLOJUCOFMBV-UHFFFAOYSA-N
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Description

9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which include a combination of carbazole and dibenzothiophene units. These structural features contribute to its excellent thermal stability, high triplet energy levels, and efficient charge transport properties, making it a promising candidate for various optoelectronic applications .

Preparation Methods

The synthesis of 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .

For industrial production, the synthesis may be scaled up by optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .

Scientific Research Applications

9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole exerts its effects is primarily related to its electronic properties. The compound’s high triplet energy levels and efficient charge transport capabilities enable it to facilitate exciton recombination in OLEDs, leading to enhanced electroluminescence. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in charge injection and transport .

Comparison with Similar Compounds

When compared to similar compounds, such as 3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole and 9-(dibenzo[b,d]thiophen-2-yl)-3’,6,6’-triphenyl-9H-3,9’-bicarbazole, 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole stands out due to its higher thermal stability and better charge transport properties . These features make it a more efficient host material for OLEDs, leading to improved device performance and longevity .

Similar Compounds

These compounds share similar structural features but differ in their electronic properties and applications, highlighting the unique advantages of 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole in optoelectronic devices.

Properties

Molecular Formula

C36H22N2S

Molecular Weight

514.6 g/mol

IUPAC Name

3-carbazol-9-yl-9-dibenzothiophen-4-ylcarbazole

InChI

InChI=1S/C36H22N2S/c1-5-15-30-24(10-1)25-11-2-6-16-31(25)37(30)23-20-21-33-29(22-23)26-12-3-7-17-32(26)38(33)34-18-9-14-28-27-13-4-8-19-35(27)39-36(28)34/h1-22H

InChI Key

ITQPLOJUCOFMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC8=C7SC9=CC=CC=C89

Origin of Product

United States

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